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Compound of Interest

Compound Name: t-Boc-N-amido-PEG15-Br

Cat. No.: B12413072 Get Quote

This in-depth technical guide provides a comprehensive overview of the chemical properties,

experimental protocols, and applications of t-Boc-N-amido-PEG15-Br, a heterobifunctional

linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting

Chimeras (PROTACs). This document is intended for researchers, scientists, and drug

development professionals.

Core Chemical Properties
t-Boc-N-amido-PEG15-Br is a versatile molecule featuring a tert-butyloxycarbonyl (t-Boc)

protected amine, a stable amide linkage, a hydrophilic 15-unit polyethylene glycol (PEG)

spacer, and a terminal alkyl bromide. This unique architecture allows for a controlled, stepwise

approach to conjugation. The t-Boc group provides a stable protecting group for the amine that

can be readily removed under mild acidic conditions.[1] The PEG spacer enhances the

aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3] The

terminal bromide is a reactive handle for alkylating nucleophilic residues, most commonly

cysteine thiols.[2][4]

Physicochemical & Inferred Properties
While specific experimental data for t-Boc-N-amido-PEG15-Br is not extensively available in

the public domain, its properties can be reliably inferred from its structural components and

data from closely related analogs, such as those with different PEG chain lengths.
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Property Value/Information Source

Molecular Formula C37H74BrNO16 Calculated

Molecular Weight 884.9 g/mol Calculated

PEG Chain Length 15 ethylene glycol units Nomenclature

Terminal Groups t-Boc-protected amine, Bromo [5]

Purity Typically ≥95% Varies by supplier

Solubility

Expected to be soluble in a

wide range of polar organic

solvents such as DMSO, DMF,

and chlorinated hydrocarbons.

[1][6] It is also expected to

have some aqueous solubility

due to the hydrophilic PEG

chain.[6][7]

Inferred from analogs

Storage & Stability

Store at -20°C, protected from

moisture and light.[7] The

compound is hygroscopic.[7]

The t-Boc group is sensitive to

acidic conditions, while the

bromide is susceptible to

nucleophilic substitution.[8]

[7]

Experimental Protocols
Detailed methodologies for key chemical transformations involving t-Boc-N-amido-PEG15-Br
are provided below. These protocols are based on established organic chemistry procedures

and practices for similar PEG linkers.

Conjugation to Thiol-Containing Biomolecules (e.g.,
Cysteine Residues in Proteins)
This protocol describes a general method for conjugating t-Boc-N-amido-PEG15-Br to a

protein containing a reactive cysteine residue.
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Materials:

Protein of interest with accessible cysteine residue(s)

t-Boc-N-amido-PEG15-Br

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)[1]

Reducing agent (optional, e.g., TCEP)

Anhydrous DMSO or DMF[1]

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[1]

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[1]

Procedure:

Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol

groups by incubating with a suitable reducing agent (e.g., 10-fold molar excess of TCEP) for

1 hour at room temperature. Remove the reducing agent using a desalting column or dialysis

against the degassed reaction buffer. Adjust the protein concentration to 1-5 mg/mL.[9]

Linker Preparation: Prepare a stock solution of t-Boc-N-amido-PEG15-Br in anhydrous

DMSO or DMF at a concentration of 10-20 mM.[1]

Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the t-Boc-N-
amido-PEG15-Br stock solution to the protein solution.[9] Incubate the reaction mixture at

room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[1]

Reaction Monitoring: Monitor the reaction progress using techniques like SDS-PAGE or

mass spectrometry to determine the degree of labeling.[4]

Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding

a quenching reagent to consume any unreacted linker.[10]

Purification: Purify the resulting conjugate using SEC or dialysis to remove unreacted linker

and other small molecules.[1]
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t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.

Materials:

t-Boc protected PEG-conjugate

Trifluoroacetic acid (TFA)[3][11]

Dichloromethane (DCM)[3][11]

Scavengers (optional, e.g., triisopropylsilane (TIS) and water)[2]

Cold diethyl ether[2]

Nitrogen gas stream or rotary evaporator[2]

Procedure:

Reaction Setup: Dissolve the lyophilized t-Boc protected PEG-conjugate in a solution of 50%

TFA in DCM.[12] For sensitive substrates, a scavenger cocktail (e.g., 95% TFA, 2.5% water,

2.5% TIS) can be used to prevent side reactions.[2]

Deprotection Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2

hours.[3]

Reaction Monitoring: Monitor the deprotection by LC-MS, looking for the expected mass

decrease corresponding to the loss of the t-Boc group (100.12 Da).[2]

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary

evaporation.[11]

Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the

deprotected product.[11]

Product Recovery: Centrifuge the mixture to pellet the product, wash the pellet with cold

diethyl ether, and dry the final amine-functionalized conjugate under vacuum.[2]
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Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[3] t-Boc-N-
amido-PEG15-Br is a valuable building block for PROTAC synthesis.[1][3]

Step 1: Ligand 1 Conjugation
Step 2: t-Boc Deprotection

Step 3: Ligand 2 Conjugation
E3 Ligase Ligand

or
Target Protein Ligand

t-Boc-PEG-Ligand 1
Alkylation

t-Boc-N-amido-PEG15-Br
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Target Protein Ligand
or

E3 Ligase Ligand

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a PROTAC using t-Boc-N-amido-PEG15-
Br.

Antibody-Drug Conjugate (ADC) Synthesis Workflow
t-Boc-N-amido-PEG15-Br can also be employed in the synthesis of Antibody-Drug Conjugates

(ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets tumor-

associated antigens.
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Step 1: Antibody Preparation

Step 2: Linker Conjugation

Step 3: Deprotection & Drug Conjugation
Antibody with

Disulfide Bonds
Reduction

(e.g., TCEP)
Reduced Antibody
with Free Thiols

Antibody-PEG-Boc

Thioether
Formation

t-Boc-N-amido-PEG15-Br t-Boc
Deprotection Antibody-PEG-NH2

Final ADC
Conjugation

Activated
Cytotoxic Drug

Click to download full resolution via product page

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using t-Boc-N-
amido-PEG15-Br.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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